AS1892802 is a synthetically derived compound classified as a selective inhibitor of Rho-associated coiled-coil kinase (ROCK) [, ]. ROCK belongs to the serine/threonine kinase family and plays a crucial role in various cellular functions, including cell motility, smooth muscle contraction, and inflammation [, , ]. AS1892802 has been investigated for its potential therapeutic benefits in treating conditions such as osteoarthritis [, , , ] and chronic pain [].
The compound was developed by AstraZeneca, a global biopharmaceutical company known for its innovative drug discovery and development efforts. AS1892802 is part of a broader class of Janus kinase inhibitors that are being explored for their therapeutic potential.
AS1892802 falls under the category of small molecule inhibitors. Its mechanism involves the selective inhibition of Janus kinases, which are critical mediators in the signaling pathways activated by various cytokines and growth factors.
The synthesis of AS1892802 involves several steps, typically employing organic synthesis techniques common in medicinal chemistry. The process generally includes:
The synthesis may utilize various reagents and solvents, with conditions optimized for yield and purity. Specific synthetic routes can vary based on the desired properties and scale of production.
AS1892802 has a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The precise three-dimensional configuration is critical for its interaction with target proteins.
AS1892802 participates in various chemical reactions during its synthesis, including:
The reaction conditions (temperature, pressure, solvent) are meticulously controlled to ensure high yields and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to monitor progress.
AS1892802 acts primarily by inhibiting Janus kinases, which are involved in the phosphorylation of signal transducers and activators of transcription proteins. This inhibition disrupts downstream signaling pathways that lead to inflammation and cell proliferation.
AS1892802 is primarily being investigated for its therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers where Janus kinase signaling plays a pivotal role. Ongoing clinical trials aim to establish its efficacy and safety profile in these contexts.
Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases acting as major downstream effectors of Rho GTPases (RhoA, RhoB, RhoC). Despite sharing 65% overall amino acid sequence identity and 92% homology in their kinase domains, structural divergences exist primarily in their coiled-coil domains (55% homology) and C-terminal pleckstrin homology (PH) domains [3] [8]. These differences dictate isoform-specific subcellular localization: ROCK1 localizes to vesicles, cell adhesion sites, and centrosomes, whereas ROCK2 accumulates in the cleavage furrow during cytokinesis and associates with actin/vimentin filaments [3] [5].
Functionally, ROCK1 and ROCK2 exhibit distinct biological roles despite overlapping substrates. Studies using knockout mouse embryonic fibroblasts (MEFs) reveal that ROCK1 primarily regulates actomyosin contractility via myosin light chain 2 (MLC2) phosphorylation, driving peripheral membrane blebbing and cell detachment. Conversely, ROCK2 stabilizes actin cytoskeleton dynamics through LIM kinase-mediated cofilin phosphorylation, preserving central stress fibers and cell adhesion [5]. This divergence is critical in pathological contexts: ROCK1 deletion reduces stress-induced cell detachment by 50–60%, while ROCK2 deficiency impairs cell adhesion and increases membrane folding [5].
Table 1: Structural and Functional Comparison of ROCK Isoforms
Feature | ROCK1 | ROCK2 |
---|---|---|
Amino Acid Identity | 65% (overall); 92% (kinase domain) | 65% (overall); 92% (kinase domain) |
Key Domains | Low-coiled-coil homology (55%) | PH domain binds PI(3,4,5)P3/PI(4,5)P2 |
Subcellular Localization | Vesicles, centrosomes, cell contacts | Cleavage furrow, Z-disks, nucleus |
Primary Cellular Function | MLC2 phosphorylation, contractility | Cofilin phosphorylation, cytoskeletal stability |
The RhoA/ROCK pathway is a master regulator of cytoskeletal dynamics. Upon RhoA activation, ROCK phosphorylates MYPT1 (inhibiting myosin phosphatase) and MLC2, enhancing actomyosin contractility. Simultaneously, it phosphorylates LIM kinases to inactivate cofilin—an actin-depolymerizing factor—thereby stabilizing F-actin stress fibers [5] [8]. This dual control modulates cell motility, adhesion, and morphological changes, as demonstrated by ROCK inhibitors like Y-27632, which disrupt stress fiber formation [5] [6].
Beyond cytoskeletal regulation, RhoA/ROCK signaling amplifies inflammatory responses and pain pathways. In arthritis models, ROCK activation upregulates pro-inflammatory cytokines (e.g., IL-1β) and mediators like prostaglandin E₂ (PGE₂) in synovial cells [2] [9]. It also sensitizes nociceptive neurons by promoting the translocation of pain-related receptors (e.g., P2X) and ion channels [1] [4]. In rat osteoarthritis (OA) models, ROCK inhibition with AS1892802 suppresses bradykinin-induced PGE₂ production and pain behaviors, confirming its role in peripheral pain sensitization [9].
Table 2: RhoA/ROCK Pathway in Cellular and Pathological Processes
Process | Key Mechanisms | Functional Outcome |
---|---|---|
Cytoskeletal Dynamics | MLC2 phosphorylation → Actomyosin contraction | Cell detachment/migration |
LIMK/cofilin phosphorylation → F-actin stabilization | Stress fiber maintenance | |
Inflammation | ↑ IL-1β, PGE₂ production in synovial cells | Synovitis, cartilage degradation |
Pain Pathways | Sensitization of P2X receptors; Bradykinin signaling | Mechanical hyperalgesia in arthritis |
Dysregulated RhoA/ROCK signaling is a critical driver of osteoarthritis (OA) pathogenesis. In articular chondrocytes, mechanical stress or inflammatory cytokines (e.g., IL-1β, leptin) hyperactivate RhoA/ROCK, triggering chondrocyte hypertrophy and expression of catabolic enzymes (MMP-13, ADAMTS-5). This accelerates extracellular matrix (ECM) degradation and cartilage destruction [4] [9]. Notably, ROCK1/2 mRNA levels are elevated in the knee joints of monoiodoacetate (MIA)-induced OA rats, correlating with disease severity [9].
ROCK activation also directly contributes to chronic pain in both inflammatory (e.g., adjuvant-induced arthritis, AIA) and non-inflammatory arthritis (e.g., MIA-OA). In AIA rats, ROCK mediates synovial inflammation and central sensitization, while in MIA-OA models, it induces peripheral nociceptor hyperexcitability [1] [2]. The novel ROCK inhibitor AS1892802 demonstrates efficacy in both pain types, reducing weight-bearing deficits in MIA rats (ED₅₀: 0.15 mg/kg) and inflammation in AIA rats [1] [9]. Its intra-articular efficacy confirms ROCK's peripheral role in OA pain [2].
Table 3: RhoA/ROCK Pathway in Osteoarthritis Pathology
Pathological Mechanism | Consequence | Therapeutic Inhibition by ROCKi |
---|---|---|
Chondrocyte Hypertrophy | ↑ MMP-13, ADAMTS-5, COLX expression | AS1892802 reduces MIA-induced cartilage damage |
ECM Degradation | Loss of proteoglycans/collagen | Preserved tibial plateau cartilage |
Pain Sensitization | Bradykinin/PGE₂-dependent hyperalgesia | ↓ Pain behavior in MIA/AIA models |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: